molecular formula C14H13N3O B11738376 1-Phenyl-3-[(phenylmethylidene)amino]urea

1-Phenyl-3-[(phenylmethylidene)amino]urea

Cat. No.: B11738376
M. Wt: 239.27 g/mol
InChI Key: SXCIVFODNMDTER-UHFFFAOYSA-N
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Description

1-Phenyl-3-[(phenylmethylidene)amino]urea is an organic compound with the molecular formula C14H13N3O It is characterized by the presence of a phenyl group attached to a urea moiety, with an imine linkage to another phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-[(phenylmethylidene)amino]urea can be synthesized through the condensation reaction between phenyl isocyanate and benzylideneaniline. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:

C6H5NCO+C6H5CH=NC6H5C6H5NHCONHCH(C6H5)\text{C}_6\text{H}_5\text{NCO} + \text{C}_6\text{H}_5\text{CH}=\text{N}\text{C}_6\text{H}_5 \rightarrow \text{C}_6\text{H}_5\text{NHCONHCH}(\text{C}_6\text{H}_5) C6​H5​NCO+C6​H5​CH=NC6​H5​→C6​H5​NHCONHCH(C6​H5​)

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-[(phenylmethylidene)amino]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of phenyl isocyanate derivatives.

    Reduction: Formation of 1-Phenyl-3-[(phenylmethyl)amino]urea.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Phenyl-3-[(phenylmethylidene)amino]urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[(phenylmethylidene)amino]urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The imine group may also participate in nucleophilic addition reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

    1-Phenyl-3-[(phenylmethyl)amino]urea: Similar structure but with an amine group instead of an imine group.

    1-Phenyl-3-[(phenylmethylidene)amino]thiourea: Contains a thiourea moiety instead of a urea moiety.

Uniqueness: 1-Phenyl-3-[(phenylmethylidene)amino]urea is unique due to its specific imine linkage, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

1-(benzylideneamino)-3-phenylurea

InChI

InChI=1S/C14H13N3O/c18-14(16-13-9-5-2-6-10-13)17-15-11-12-7-3-1-4-8-12/h1-11H,(H2,16,17,18)

InChI Key

SXCIVFODNMDTER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)NC2=CC=CC=C2

Origin of Product

United States

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